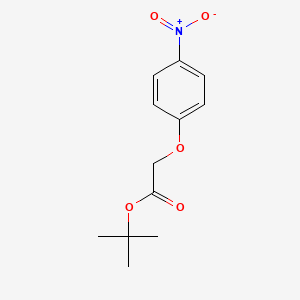

Tert-butyl 2-(4-nitrophenoxy)acetate

描述

属性

IUPAC Name |

tert-butyl 2-(4-nitrophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-12(2,3)18-11(14)8-17-10-6-4-9(5-7-10)13(15)16/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMSZGIOBJIOLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Protocol

In a dry dichloromethane (DCM) solution, 4-nitrophenol, tert-butyl 2-hydroxyacetate, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) are combined at 0°C. The mixture is stirred at room temperature for 12–24 hours, during which the DEAD-PPh₃ complex mediates the oxidative coupling.

Optimized Conditions:

-

Reagents: DEAD (1.5 equivalents), PPh₃ (1.2 equivalents).

-

Solvent: Anhydrous DCM to prevent hydrolysis.

-

Temperature: 0°C initial cooling, transitioning to room temperature.

Isolation and Characterization

The crude product is filtered through a Celite pad to remove phosphine oxides, concentrated, and purified via FCC (hexane/EtOAc, 8:1). The Mitsunobu method typically affords higher yields (75–85%) compared to nucleophilic substitution (60–70%) due to reduced side reactions.

Spectroscopic Data:

-

IR Spectroscopy: Ester carbonyl stretch at 1725 cm⁻¹ and nitro group absorption at 1520 cm⁻¹.

-

¹³C NMR: Carbonyl carbon resonance at δ 167.8 ppm (ester) and δ 148.2 ppm (nitro group).

Comparative Analysis of Synthesis Methods

The table below contrasts the two primary preparation methods:

The Mitsunobu method excels in yield and stereoselectivity but requires costly reagents. Nucleophilic substitution remains preferable for large-scale synthesis due to lower reagent costs.

Optimization of Reaction Conditions

Solvent Effects

Temperature Modulation

-

Nucleophilic Substitution: Reflux (80°C) accelerates bromide displacement but risks ester degradation.

-

Mitsunobu Reaction: Room temperature prevents decomposition of the DEAD-PPh₃ complex.

Analytical Characterization

科学研究应用

Organic Synthesis

Tert-butyl 2-(4-nitrophenoxy)acetate serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable reagent in organic chemistry.

- Reactions Involved :

- Reduction : The nitro group can be reduced to an amine, facilitating further reactions.

- Substitution : The ester group can participate in nucleophilic substitution reactions.

- Hydrolysis : Under acidic or basic conditions, it can be hydrolyzed to yield 2-(4-nitrophenyl)acetic acid and tert-butyl alcohol .

Pharmaceutical Research

The compound is utilized in the development of novel drugs and therapeutic agents. Its structural features allow for modifications that can enhance biological activity.

- Case Study : Research has shown that derivatives of 4-nitrophenol, related to this compound, exhibit significant pharmacological activities, including anti-inflammatory and antimicrobial effects .

Material Science

In material science, this compound is employed in the preparation of polymers and advanced materials. Its chemical properties contribute to the development of materials with desirable characteristics.

- Application Example : The compound has been explored for use in creating polymeric materials that possess enhanced thermal stability and mechanical strength due to its structured interactions within the polymer matrix .

Data Tables

| Application Area | Description | Key Reactions/Processes |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic compounds | Reduction, Substitution, Hydrolysis |

| Pharmaceutical Research | Development of novel therapeutic agents | Modifications for enhanced biological activity |

| Material Science | Preparation of polymers and advanced materials | Enhancements in thermal stability and mechanical strength |

作用机制

The mechanism of action of tert-butyl 2-(4-nitrophenoxy)acetate involves its reactivity towards nucleophiles and electrophiles. The ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. These reactions are mediated by various enzymes and chemical reagents, depending on the specific application .

相似化合物的比较

Methyl 2-(4-nitrophenoxy)acetate

- Structure : Replaces tert-butyl with a methyl ester.

- Synthesis: Similar alkylation of 4-nitrophenol with methyl bromoacetate (86% yield) .

- Key Differences :

- Steric Effects : Methyl group reduces steric hindrance, increasing reactivity in nucleophilic substitutions compared to the bulky tert-butyl .

- Spectroscopy : ¹H NMR shows a methylene singlet at δ 4.76 (vs. δ 4.72 for tert-butyl), indicating minimal electronic differences .

- Applications : Used in herbicidal studies, where smaller esters may enhance membrane permeability .

tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate

- Structure : Incorporates a methyl group and nitrobenzoyl moiety.

- Crystallography: Dihedral angle of 61.8° between phenyl and ester groups vs. near-planar nitro-phenoxy in tert-butyl 2-(4-nitrophenoxy)acetate .

- Intermolecular Interactions: Four C–H···O bonds per molecule create 2D sheets (density: 1.228 g/cm³), denser than this compound due to additional nitro-acceptor interactions .

Ethyl 2-(3-nitrophenyl)acetate and Methyl 2-(4-nitrophenyl)acetate

- Substituent Position : Meta-nitro (Ethyl) vs. para-nitro (Methyl) .

- Electronic Effects : Para-nitro enhances resonance stabilization, increasing acidity of the α-hydrogen compared to meta derivatives .

- Stability : tert-butyl esters offer superior hydrolytic stability over methyl/ethyl esters due to steric protection of the ester carbonyl .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Weight (g/mol) | Crystal System | Density (g/cm³) | Dihedral Angle (°) | Yield (%) |

|---|---|---|---|---|---|

| This compound | 253.25 | Monoclinic | N/A | 84.8 (nitro-phenoxy) | 80 |

| Methyl 2-(4-nitrophenoxy)acetate | 197.16 | N/A | N/A | N/A | 86 |

| tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate | 295.32 | Monoclinic | 1.228 | 61.8 (phenyl-ester) | N/A |

化学反应分析

Reduction of the Nitro Group

The nitro group (-NO₂) at the para position undergoes catalytic hydrogenation to form the corresponding amine. This reaction is critical for synthesizing intermediates used in pharmaceuticals and agrochemicals.

Experimental Data:

| Reaction Conditions | Catalyst/Solvent | Yield | Product |

|---|---|---|---|

| H₂ gas, 3 hours, methanol, 25°C | 10% Pd/C | 51% | tert-Butyl 2-(4-aminophenoxy)acetate |

The reaction proceeds via adsorption of hydrogen onto the palladium surface, followed by sequential electron transfer to reduce -NO₂ to -NH₂. Steric hindrance from the tert-butyl group may contribute to moderate yields .

Ester Hydrolysis

The tert-butyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield 2-(4-nitrophenoxy)acetic acid.

Mechanistic Pathways:

-

Acid-Catalyzed Hydrolysis: Protonation of the ester oxygen enhances electrophilicity, facilitating nucleophilic attack by water to form a tetrahedral intermediate, which collapses to release tert-butanol and the carboxylic acid.

-

Base-Catalyzed Hydrolysis (Saponification): Hydroxide ions deprotonate water, generating a nucleophile that attacks the carbonyl carbon, ultimately producing the carboxylate salt.

Key Factors Influencing Reactivity:

-

The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, accelerating hydrolysis.

-

Steric protection from the bulky tert-butyl group may slow reaction kinetics compared to methyl or ethyl esters .

Nucleophilic Aromatic Substitution (NAS)

While not directly documented for this compound, analogous nitrophenoxy derivatives undergo NAS at positions activated by the nitro group. For example, the nitro group’s meta-directing nature could enable substitution with nucleophiles (e.g., amines, alkoxides) under high-temperature or microwave-assisted conditions.

Theoretical Considerations:

-

Transition state stabilization via resonance with the nitro group lowers activation energy.

-

Competitive hydrolysis of the ester may occur under aqueous conditions, necessitating anhydrous reagents for efficient NAS .

Stability and Byproduct Formation

Crystallographic studies reveal weak intermolecular interactions (e.g., C–H···O hydrogen bonds and π-π stacking) that stabilize the solid-state structure (Fig. 1) . These interactions may influence solubility and reaction efficiency in condensed phases.

Figure 1: Intermolecular interactions in this compound crystals .

-

π-π Stacking Distance: 3.48 Å between adjacent nitrophenoxy rings.

-

Hydrogen Bonding: C–H···O bonds (2.72–2.89 Å) between acetate oxygens and aromatic hydrogens.

常见问题

Q. What are the optimized synthetic routes for tert-butyl 2-(4-nitrophenoxy)acetate, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution between 4-nitrophenol and tert-butyl bromoacetate in acetone, using potassium carbonate (K₂CO₃) as a base. Key parameters include:

- Solvent : Acetone promotes reactivity due to its polar aprotic nature.

- Temperature : Reflux conditions (typically 50–60°C) enhance reaction kinetics.

- Base : K₂CO₃ acts as both a base and a mild desiccant, improving efficiency.

Under optimized conditions, yields reach 80% after 3 hours . Alternative solvents (e.g., DMF or THF) and bases (e.g., NaH) may vary kinetics but are less commonly reported for this specific synthesis.

Q. How is this compound characterized structurally?

X-ray crystallography is the gold standard for structural elucidation. Key findings include:

- Planarity : The nitrophenoxy group is nearly planar (r.m.s. deviation = 0.034 Å).

- Intermolecular interactions : π-π stacking (centroid distance = 3.68 Å) and weak C–H···O hydrogen bonds stabilize the crystal lattice .

Spectroscopic methods (NMR, IR) complement crystallography: - ¹H NMR : Aromatic protons (δ 8.2–6.8 ppm), tert-butyl group (δ 1.4 ppm), and acetate methylene (δ 4.7 ppm).

- IR : Strong C=O stretch (~1740 cm⁻¹) and NO₂ asymmetric stretch (~1520 cm⁻¹).

Q. What are the stability considerations for this compound under laboratory conditions?

- Thermal stability : Stable at room temperature but may decompose above 150°C.

- Light sensitivity : The nitro group increases susceptibility to photodegradation; store in amber glassware.

- Incompatibilities : Avoid strong oxidizers (risk of exothermic decomposition) .

No hazardous decomposition products are reported under standard storage conditions .

Advanced Research Questions

Q. How can mechanistic studies explain competing side reactions during synthesis?

Side products may arise from:

- Over-alkylation : Excess tert-butyl bromoacetate could lead to di-substitution on the phenol.

- Ester hydrolysis : Trace moisture in solvents or bases (e.g., K₂CO₃) may hydrolyze the tert-butyl ester.

Mitigation strategies : - Monitor stoichiometry (1:1 molar ratio of 4-nitrophenol to bromoacetate).

- Use anhydrous solvents and controlled reaction times .

Advanced techniques like HPLC-MS or in situ FTIR can track intermediates and side products.

Q. What computational methods support the analysis of intermolecular interactions in crystallography?

Density Functional Theory (DFT) calculations validate observed π-π stacking and hydrogen bonding:

- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., 60% from H···O/N contacts).

- Electrostatic potential maps : Highlight electron-deficient nitro groups and electron-rich aromatic regions driving stacking .

Software tools: Mercury for crystal packing visualization, Gaussian or ORCA for DFT.

Q. How does this compound perform in biological activity assays?

While direct biological data for this compound is limited, structurally related nitroaromatics are studied for:

- Urease inhibition : The nitro group may chelate metal ions in enzyme active sites.

- Antimicrobial activity : Nitrophenoxy derivatives disrupt microbial cell membranes.

Methodological recommendations : - Conduct in vitro enzyme inhibition assays (e.g., Jack bean urease model).

- Evaluate cytotoxicity using HeLa or HEK293 cell lines .

Methodological Challenges and Contradictions

Q. How to resolve discrepancies in reported synthetic yields?

Variations in yield (e.g., 70–85%) may stem from:

- Purity of starting materials : 4-Nitrophenol hygroscopicity affects reactivity.

- Workup procedures : Incomplete extraction or recrystallization (e.g., hexane vs. ethyl acetate).

Best practices : - Dry 4-nitrophenol at 60°C for 2 hours pre-reaction.

- Use gradient chromatography (silica gel, hexane/EtOAc) for purification .

Q. Why is toxicity data scarce, and how can researchers address this gap?

Limited acute toxicity data exist for this compound. Recommended steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。